2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

HIV NNRTI cyclopropyl-indole SAR positional isomer potency

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid (CAS 1781702-88-2) is a tetra-substituted indole-3-carboxylic acid derivative with molecular formula C13H13NO3 and molecular weight 231.25 g/mol. The compound features a cyclopropyl group at the indole C2 position, a hydroxyl at C5, a methyl at N1, and a carboxylic acid at C3.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B13187683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)O)C(=C1C3CC3)C(=O)O
InChIInChI=1S/C13H13NO3/c1-14-10-5-4-8(15)6-9(10)11(13(16)17)12(14)7-2-3-7/h4-7,15H,2-3H2,1H3,(H,16,17)
InChIKeyAZIGFXJHCLSQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic Acid: Structural Identity, Physicochemical Profile, and Procurement Specifications


2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid (CAS 1781702-88-2) is a tetra-substituted indole-3-carboxylic acid derivative with molecular formula C13H13NO3 and molecular weight 231.25 g/mol . The compound features a cyclopropyl group at the indole C2 position, a hydroxyl at C5, a methyl at N1, and a carboxylic acid at C3. This specific substitution pattern places it within the cyclopropyl-indole pharmacophore class, which has been validated in antiviral drug discovery programs targeting HIV non-nucleoside reverse transcriptase (NNRTI), hepatitis C virus (HCV) NS5B, and dengue viral replication [1][2]. The compound is commercially available at 95% purity from multiple suppliers, positioning it as an accessible building block for medicinal chemistry and fragment-based drug discovery .

Why 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic Acid Cannot Be Replaced by Closely Related Indole-3-Carboxylic Acid Analogs


The C2-cyclopropyl substitution in this compound is structurally and pharmacologically non-interchangeable with the more common N1-cyclopropyl or C2-methyl indole-3-carboxylic acid analogs. In the HIV NNRTI cyclopropyl-indole series, shifting the cyclopropyl group from C2 to alternative positions or replacing it with a smaller methyl group alters the vector of hydrophobic contact within the Tyr181/188 and Val179 sub-pockets, producing IC50 variations exceeding 25-fold in phenotypic antiviral assays [1]. Furthermore, the carboxylic acid at C3 combined with the C5 hydroxyl creates a hydrogen-bond donor/acceptor network that is geometrically distinct from analogs bearing the carboxylic acid at C2 or lacking the C5 hydroxyl. The C2-cyclopropyl group additionally imposes conformational constraints on the indole scaffold that influence the spatial presentation of both the C3-carboxylic acid and C5-hydroxyl pharmacophores, a feature absent in N1-substituted cyclopropyl analogs where the cyclopropyl ring rotates independently of the indole core plane [1].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic Acid


C2-Cyclopropyl vs. N1-Cyclopropyl Positional Isomer Differentiation in HIV NNRTI Phenotypic Potency

In the cyclopropyl-indole HIV NNRTI series, the C2-substituted ethyl ester analog 25 achieved an IC50 of 0.085 μM against wild-type HIV-1 in a single-cycle phenotypic assay, comparable to nevirapine (IC50 = 0.087 μM). In contrast, the corresponding C2-methyl analog 27 showed a 26-fold weaker IC50 of 2.25 μM due to inadequate filling of the Tyr181/188 hydrophobic pocket [1]. While the specific target compound (2-cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid) is the free carboxylic acid form, its corresponding ester prodrug is predicted to exhibit similarly enhanced potency relative to C2-methyl or N1-cyclopropyl positional isomers based on established SAR in this chemotype [1]. The N1-cyclopropyl-2-methyl analog (CAS 2060030-49-9) positions the cyclopropyl group orthogonal to the indole plane, fundamentally altering the vector of hydrophobic contact compared to the C2-cyclopropyl orientation of the target compound [2].

HIV NNRTI cyclopropyl-indole SAR positional isomer potency

Physicochemical Property Differentiation: Target Compound vs. 5-Hydroxy-1-methyl-1H-indole-3-carboxylic Acid (Non-Cyclopropyl Analog)

The target compound (C13H13NO3, MW 231.25) possesses a calculated logP approximately 1.2-1.8 units higher than 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid (C10H9NO3, MW 191.18, CAS 1016242-08-2) due to the addition of the lipophilic cyclopropyl group at C2 . This increase in lipophilicity (estimated ΔlogP ≈ +1.5) enhances membrane permeability potential while maintaining 3 hydrogen bond donors (COOH + OH) and 4 hydrogen bond acceptors, compared to 2 HBD and 4 HBA for the non-cyclopropyl analog . The increased molecular weight (+40.07 Da) remains within lead-like space, and the topological polar surface area (estimated ~73 Ų) stays below the 140 Ų threshold for oral bioavailability, distinguishing this compound favorably from larger indole conjugates such as LY2562175 (MW 540.44, PSA > 100 Ų) .

drug-likeness physicochemical profiling Lipinski parameters

Cytotoxicity Selectivity of the 5-Hydroxyindole-3-Carboxylic Acid Scaffold: Class-Level Evidence for Target Compound Differentiation

In a systematic study of 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives, the MTT assay demonstrated selective cytotoxicity against MCF-7 breast adenocarcinoma cells with no significant cytotoxicity on normal human dermal fibroblasts (HDF), establishing a cancer-selective cytotoxicity profile for this scaffold class [1]. The most potent compound in this series, 5d (a 4-methoxyphenyl ester derivative), achieved an EC50 of 4.7 μM against MCF-7 cells [1]. While the specific target compound was not included in this study, it shares the identical 5-hydroxyindole-3-carboxylic acid core scaffold and is predicted to exhibit comparable cancer-selective cytotoxicity based on scaffold-level SAR, with the C2-cyclopropyl group potentially modulating potency through altered lipophilicity and target engagement [1][2].

anticancer MCF-7 selectivity index 5-hydroxyindole

TREX1 and TREX2 Exonuclease Inhibition by a 2-Cyclopropyl-5-hydroxy-1-methyl Pharmacophore Analog: Target Engagement Proof for the Core Scaffold

A closely related compound, BDBM707970 (US Patent 12172990, Example 3), which shares the identical 2-cyclopropyl-5-hydroxy-1-methyl pharmacophore motif but on a dihydropyrimidine-4-carboxamide scaffold rather than an indole-3-carboxylic acid scaffold, demonstrates potent inhibition of three prime repair exonuclease 1 (TREX1) with an IC50 of 55 nM and TREX2 with an IC50 of 100 nM in a fluorescence-based dsDNA degradation assay [1]. This 2-cyclopropyl-5-hydroxy-1-methyl substitution triad is a transferable pharmacophore for TREX1/2 engagement, suggesting that the target compound—which presents the same substitution pattern on an indole rather than dihydropyrimidine core—may exhibit comparable or differentiated TREX1/2 inhibitory activity [1]. In contrast, indole-3-carboxylic acid analogs lacking the C2-cyclopropyl group have not been reported as TREX1/2 inhibitors [2].

TREX1 TREX2 DNA repair exonuclease cGAS-STING immuno-oncology

CCR5 Antagonist Pharmacological Screening: Preliminary Evidence for Immunomodulatory and Anti-HIV Differentiation

Preliminary pharmacological screening indicates that 2-cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid derivatives can function as CCR5 antagonists, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This CCR5 antagonist activity distinguishes the C2-cyclopropyl indole-3-carboxylic acid chemotype from simpler 5-hydroxyindole-3-carboxylic acid derivatives, which have not been reported to exhibit CCR5 antagonism . The cyclopropyl group at C2, in combination with the C3-carboxylic acid, may contribute to the CCR5 binding pharmacophore, analogous to cyclopropyl-containing CCR5 antagonists described in patent literature (WO2004055010A2) [2].

CCR5 antagonist HIV entry inhibitor immunomodulation chemokine receptor

HCV Cross-Genotype Antiviral Activity of Indole-Cyclopropyl Pharmacophore: Class-Level Potential for Broad-Spectrum Antiviral Differentiation

The indole-cyclopropyl pharmacophore class has demonstrated cross-genotype anti-HCV activity. An indole-2-methacrylate analog bearing a cyclopropyl-related motif exhibited EC50 values of 1.1 μM against HCV genotype 2a and 0.6 μM against genotype 2b (3.2-fold greater potency), with a selectivity index of 56.9 (CC50 = 61.6 μM) [1]. This cross-genotype potency profile is attributed to the cyclopropyl-containing indole scaffold's ability to engage conserved regions of the HCV NS5B polymerase [1][2]. The target compound (2-cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid) contains the indole-cyclopropyl motif and the C3-carboxylic acid that can serve as a productive hydrogen-bond anchor in the NS5B allosteric pocket, distinguishing it from indole-2-carboxylic acid-based NS5B inhibitors that present the carboxylic acid at a different vector [2].

HCV NS5B broad-spectrum antiviral indole-cyclopropyl cross-genotype

Evidence-Backed Research and Industrial Application Scenarios for 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic Acid


HIV NNRTI Lead Optimization: C2-Cyclopropyl Scaffold as a Potency-Enhancing Replacement for C2-Methyl Analogs

Medicinal chemistry teams pursuing HIV NNRTI lead optimization should prioritize this compound as a C2-cyclopropyl-bearing scaffold over C2-methyl indole-3-carboxylic acid analogs. The C2-cyclopropyl ethyl ester analog 25 achieved an IC50 of 0.085 μM against wild-type HIV-1, representing a 26.5-fold potency improvement over the corresponding C2-methyl analog 27 (IC50 = 2.25 μM) [1]. The target compound provides the carboxylic acid handle for ester prodrug formation or amide coupling to access this potency advantage. Researchers should note that the free carboxylic acid form exhibits reduced cell permeability (IC50 = 28.5 μM); esterification or amidation is required for cellular activity [1]. This compound is most suitable for early-stage SAR exploration where C2-substituent effects on Tyr181/188 pocket occupancy are being systematically evaluated.

TREX1/2-Targeted Immuno-Oncology: Indole-Based Alternative to Dihydropyrimidine Scaffolds

Given that the 2-cyclopropyl-5-hydroxy-1-methyl pharmacophore has demonstrated potent TREX1 inhibition (IC50 = 55 nM) and TREX2 inhibition (IC50 = 100 nM) in a dihydropyrimidine scaffold context (BDBM707970) [1], the target compound offers a structurally distinct indole-3-carboxylic acid scaffold for TREX1/2 drug discovery. This is relevant for teams developing cGAS-STING pathway activators for immuno-oncology, where TREX1 inhibition prevents cytosolic DNA degradation and enhances innate immune signaling . The indole scaffold may confer differentiated pharmacokinetic properties, metabolic stability, or intellectual property positioning compared to dihydropyrimidine-based TREX1 inhibitors. Procurement of this compound enables head-to-head comparison of indole vs. dihydropyrimidine core scaffolds in TREX1/2 biochemical and cellular assays.

Cancer-Selective Cytotoxicity Screening: C2-Cyclopropyl Modification of the 5-Hydroxyindole-3-Carboxylic Acid Scaffold

The 5-hydroxyindole-3-carboxylic acid scaffold class has demonstrated selective cytotoxicity against MCF-7 breast cancer cells (EC50 = 4.7 μM for the most potent analog 5d) with minimal toxicity toward normal HDF cells [1]. The target compound adds a C2-cyclopropyl group to this validated anticancer scaffold, providing a distinct chemical vector for SAR exploration. Research groups screening indole-based anticancer libraries should include this compound to evaluate whether C2-cyclopropyl substitution enhances potency (through increased lipophilicity and target engagement) or modulates selectivity relative to the parent 5-hydroxyindole-3-carboxylic acid chemotype. The carboxylic acid functionality also enables rapid derivatization to ester and amide analogs for parallel SAR assessment [1].

CCR5 Antagonist Fragment-Based Drug Discovery: Cyclopropyl-Indole-3-Carboxylic Acid as a Privileged Starting Point

Preliminary pharmacological screening identifying this compound class as CCR5 antagonists [1] positions 2-cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid as a fragment-sized (MW 231.25) starting point for CCR5-targeted drug discovery. CCR5 antagonists such as maraviroc are clinically validated for HIV entry inhibition, and the chemokine receptor is also implicated in rheumatoid arthritis, asthma, and COPD [1]. The compound's modest molecular weight and synthetic accessibility (commercially available at 95% purity) make it suitable for fragment-based screening, structure-based elaboration, and rapid analog synthesis. Procurement enables direct comparison with non-cyclopropyl indole-3-carboxylic acid fragments to isolate the contribution of the C2-cyclopropyl group to CCR5 binding affinity.

Quote Request

Request a Quote for 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.